molecular formula C15H16ClN3O2 B5986230 2-(2,4-Dimethoxyphenyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride

2-(2,4-Dimethoxyphenyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride

Cat. No.: B5986230
M. Wt: 305.76 g/mol
InChI Key: NURNGKWEFOHKQQ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of imidazo[4,5-c]pyridines, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate reagents to form the imidazo[4,5-c]pyridine core. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[4,5-c]pyridine core, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethoxyphenyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride is unique due to its specific imidazo[4,5-c]pyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.ClH/c1-18-13-6-7-16-9-12(13)17-15(18)11-5-4-10(19-2)8-14(11)20-3;/h4-9H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURNGKWEFOHKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1C3=C(C=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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